Lipophilicity Differentiation vs. N-Methyl Analog: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA value of 2.8 , indicating moderate lipophilicity suitable for passive membrane permeation. In comparison, the N-methyl analog N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-36-0) has a lower molecular weight (231.25 g/mol) and lacks the 2,4-difluorophenyl ring, which is expected to result in a significantly lower logP (estimated ~1.0 based on fragment contributions ). The increased lipophilicity of the target compound may enhance blood-brain barrier penetration and binding to hydrophobic enzyme pockets, making it a preferred scaffold for central nervous system (CNS) or intracellular target applications.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem) |
| Comparator Or Baseline | N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide; estimated XLogP3-AA ≈ 1.0 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
A higher logP value predicts improved membrane permeability and CNS exposure, which is critical for neuroscience or intracellular target programs where the analog may underperform.
- [1] PubChem Compound Summary for CID 41180302, N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 41180302 analog search; N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-36-0). National Center for Biotechnology Information. View Source
